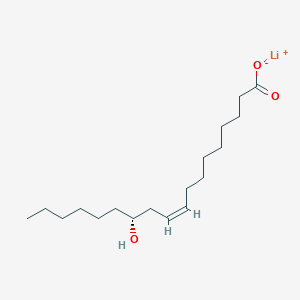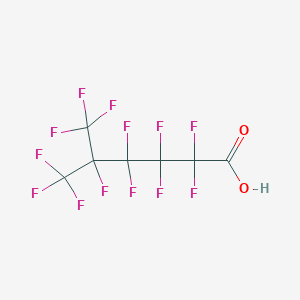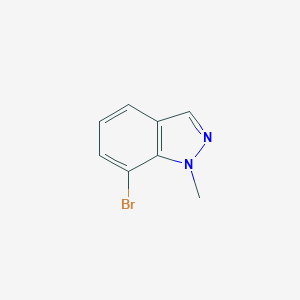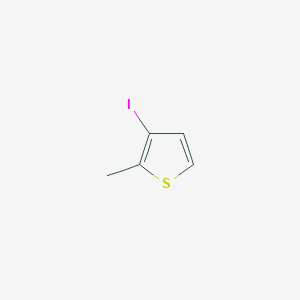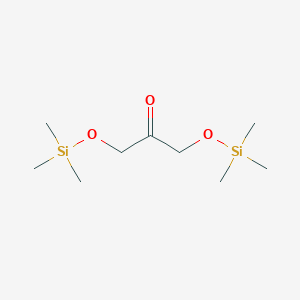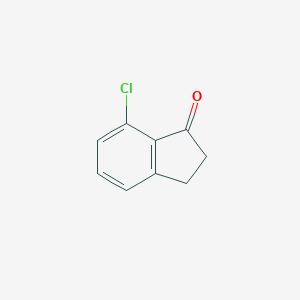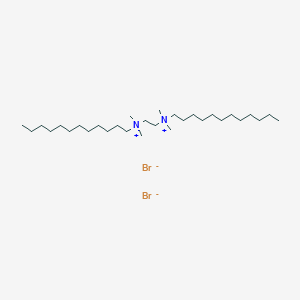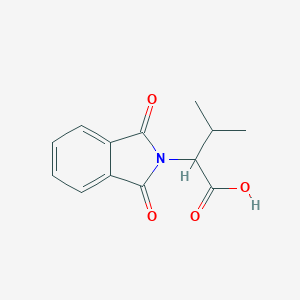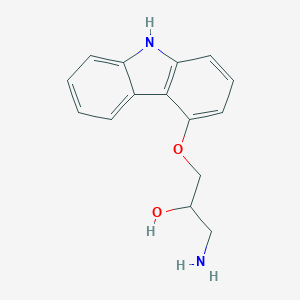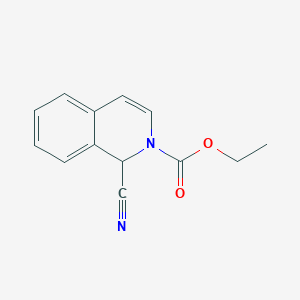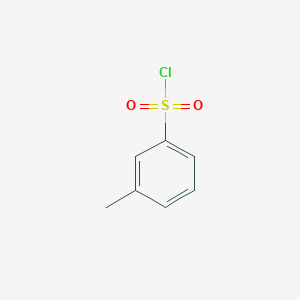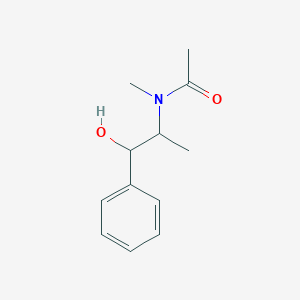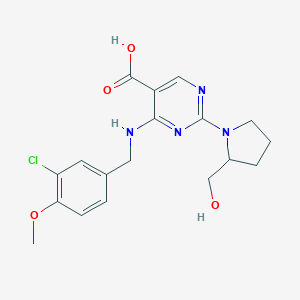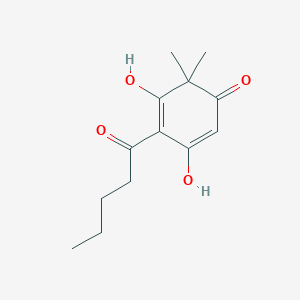![molecular formula C12H19N3OS B108105 2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one CAS No. 15637-62-4](/img/structure/B108105.png)
2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a tetrahydropyrido[4,3-d]pyrimidine derivative that has shown promising results in various biological assays.
Mechanism Of Action
The mechanism of action of 2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one is not fully understood. However, it is believed that this compound exerts its biological activities through the inhibition of certain enzymes and proteins. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways.
Biochemical And Physiological Effects
2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one in lab experiments is its broad spectrum of biological activities. This compound has shown activity against cancer cells, viruses, and bacteria, making it a versatile tool for studying various biological processes. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain assays.
Future Directions
The potential therapeutic applications of 2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one are vast, and there are many future directions for research in this area. One area of interest is the development of this compound as a novel anticancer agent. Another area of interest is the potential use of this compound in the treatment of viral and bacterial infections. Finally, the neuroprotective effects of this compound in animal models of Alzheimer's disease warrant further investigation, with the ultimate goal of developing a new treatment for this devastating neurological disorder.
Synthesis Methods
The synthesis of 2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 2-bromo-1-(ethylsulfanyl)propane in the presence of potassium carbonate in dimethyl sulfoxide. This reaction yields the intermediate compound, which is then treated with 2,3-dichloroquinoxaline in the presence of sodium hydride in dimethylformamide to obtain the final product.
Scientific Research Applications
2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various biological assays, including anticancer, antiviral, and antimicrobial activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
properties
CAS RN |
15637-62-4 |
|---|---|
Product Name |
2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Molecular Formula |
C12H19N3OS |
Molecular Weight |
253.37 g/mol |
IUPAC Name |
2-ethylsulfanyl-6-propan-2-yl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H19N3OS/c1-4-17-12-13-10-5-6-15(8(2)3)7-9(10)11(16)14-12/h8H,4-7H2,1-3H3,(H,13,14,16) |
InChI Key |
HRXDDRRTCRVDFY-UHFFFAOYSA-N |
Isomeric SMILES |
CCSC1=NC(=O)C2=C(N1)CCN(C2)C(C)C |
SMILES |
CCSC1=NC2=C(CN(CC2)C(C)C)C(=O)N1 |
Canonical SMILES |
CCSC1=NC(=O)C2=C(N1)CCN(C2)C(C)C |
synonyms |
9-ethylsulfanyl-4-propan-2-yl-4,8,10-triazabicyclo[4.4.0]deca-8,11-die n-7-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



